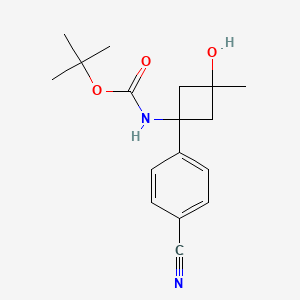

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Description

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is a carbamate-protected cyclobutane derivative featuring a 4-cyanophenyl substituent, a hydroxyl group, and a methyl group in a rigid (1r,3r) stereochemical configuration. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis . The cyclobutane ring introduces significant steric strain, which may influence conformational preferences and biological interactions. This compound is likely an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors or antiviral agents, where stereochemistry and substituent effects are critical.

Properties

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-15(2,3)22-14(20)19-17(10-16(4,21)11-17)13-7-5-12(9-18)6-8-13/h5-8,21H,10-11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSZKWOGVUXSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the cyanophenyl group, and the final carbamate formation. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate has been investigated for its potential anti-inflammatory and analgesic properties. The presence of the cyanophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Biochemical Research Applications

The compound's ability to interact with various enzymes positions it as a valuable tool in biochemical research. Its structure allows for modulation of enzyme activity, which can be critical in studying metabolic pathways.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which play essential roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound a candidate for further exploration in drug interaction studies.

Potential Therapeutic Uses

The therapeutic potential of this compound extends to its role in treating conditions associated with inflammation and pain management.

Pharmacological Properties

The pharmacological profile of similar carbamate derivatives suggests that this compound could exhibit:

- Anti-inflammatory effects : By inhibiting pro-inflammatory pathways.

- Analgesic properties : Potentially providing relief in pain-related conditions.

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate can be contextualized against related carbamate derivatives. Below is a comparative analysis based on substituents, ring systems, and synthetic strategies:

Key Observations

Ring Strain and Conformation :

- The target compound’s cyclobutane ring imposes greater steric strain compared to the cyclohexane rings in compounds 296 and 298–297. This strain may reduce synthetic yields but enhance rigidity, favoring specific bioactivity .

- Cyclohexane derivatives (e.g., 296, 298) benefit from chair conformations, improving synthetic predictability.

Substituent Effects: The 4-cyanophenyl group in the target compound offers strong electron-withdrawing effects, contrasting with the methoxy (electron-donating) and halogen (polarizable) groups in analogs. This difference could influence solubility (logP) and target-binding kinetics. The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in compounds 296 and 298–299, which rely on halogen bonds or methoxy-mediated hydrophobicity.

Synthetic Complexity: Achieving the (1r,3r) stereochemistry on a strained cyclobutane ring likely requires chiral auxiliaries or asymmetric catalysis, whereas cyclohexane-based analogs (e.g., 298–299) leverage well-established Boc-protection protocols . Halogenation (e.g., iodine in 298) introduces additional steps, such as Miyaura borylation or Ullmann coupling, which are unnecessary for the cyanophenyl-substituted target.

The cyanophenyl group may confer selectivity for targets sensitive to electron-deficient aromatics.

Research Findings and Implications

- Stability : Cyclobutane derivatives are prone to ring-opening under acidic conditions, necessitating careful handling during synthesis. In contrast, cyclohexane-based carbamates (e.g., 296) exhibit superior stability .

- Solubility: The hydroxyl and cyano groups in the target compound may improve aqueous solubility relative to halogenated analogs, though this depends on counterion effects and formulation.

Biological Activity

Tert-butyl (1R,3R)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate, also known by its CAS number 1247897-76-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22N2O3

- Molecular Weight : 302.37 g/mol

- CAS Number : 1247897-76-2

- Structural Characteristics : The compound features a tert-butyl group, a cyanophenyl moiety, and a carbamate functional group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O3 |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 1247897-76-2 |

| Log P (octanol-water) | 0.99 |

| Solubility | High |

Research indicates that this compound may exert significant biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence cell signaling pathways that regulate proliferation and apoptosis in certain cell types.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines.

- It induces apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Research indicates potential neuroprotective effects:

- Animal models have shown that the compound can reduce neuronal damage in conditions such as ischemia.

- It may modulate neuroinflammatory responses, contributing to its protective effects.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxicity of the compound against breast and prostate cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Neuroprotection in Ischemic Models :

- Objective : Assess the neuroprotective effects in rodent models of stroke.

- Findings : Administration of the compound resulted in improved neurological scores and reduced infarct size compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate, and how do steric effects influence yield?

- Methodological Answer : The compound can be synthesized via stereoselective methods such as asymmetric Mannich reactions, which are effective for constructing β-amino carbonyl scaffolds. Steric hindrance from the tert-butyl and cyanophenyl groups necessitates careful optimization of reaction conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents like DMF may improve solubility, while organocatalysts like proline derivatives can enhance stereocontrol . Evidence from similar carbamates suggests that slow addition of reagents minimizes side reactions caused by steric crowding .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC or SFC is essential for resolving enantiomers, particularly given the (1r,3r) configuration.

- X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry, as demonstrated in studies of structurally related tert-butyl carbamates .

- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/NOESY) helps confirm regiochemistry and hydrogen-bonding interactions involving the hydroxy group .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Stability : The compound is sensitive to strong acids/bases and oxidizing agents. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent degradation via hydrolysis or photolysis .

- Hygroscopicity : The hydroxy group may necessitate drying over molecular sieves prior to reactions.

Advanced Research Questions

Q. What strategies address contradictions in reported stability data for tert-butyl carbamates under varying conditions?

- Methodological Answer : Discrepancies in stability data (e.g., shelf-life under ambient vs. refrigerated conditions) can arise from impurities or residual solvents. Systematic studies using accelerated stability testing (40°C/75% RH for 1–3 months) combined with LC-MS monitoring are recommended. For example, residual water in samples stored at room temperature may catalyze decomposition of the carbamate group, as observed in structurally analogous compounds .

Q. How can stereoselective synthesis of the (1r,3r) configuration be achieved, and what are common pitfalls?

- Methodological Answer :

- Chiral auxiliaries : Use of (R)- or (S)-configured intermediates (e.g., tert-butyl oxazolidinones) can direct stereochemistry during cyclobutane ring formation .

- Dynamic kinetic resolution : Catalytic systems like Ru-based complexes may enable racemization of transient intermediates to favor the desired diastereomer .

- Pitfalls : Competing epimerization at the hydroxy-bearing carbon may occur under basic conditions. Control via low-temperature quenching (<0°C) is advised .

Q. What methodologies are effective for analyzing impurities in this compound, particularly regioisomers?

- Methodological Answer :

- LC-HRMS : High-resolution mass spectrometry identifies impurities via exact mass matching (e.g., regioisomers with shifted substituents on the cyclobutane ring).

- NMR relaxation experiments : T1/T2 measurements differentiate regioisomers based on rotational mobility differences .

- Reference standards : Synthesize and compare against suspected impurities (e.g., (1s,3r) diastereomer) to confirm retention times .

Q. How does the 4-cyanophenyl substituent influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring for nucleophilic aromatic substitution (e.g., coupling with amines or thiols) but may deactivate it toward electrophilic reactions. Computational studies (DFT) on analogous carbamates suggest that the cyano group lowers the LUMO energy, facilitating SNAr reactions at the para position . Experimental validation via kinetic monitoring under varying pH conditions is recommended.

Data Gaps and Contradictions

- Toxicity Data : Limited toxicological information exists for this compound. Preliminary assessments should follow OECD guidelines using in vitro models (e.g., Ames test for mutagenicity) .

- Ecotoxicity : No data are available on biodegradation or bioaccumulation. Researchers must conduct closed-bottle tests (OECD 301D) to assess environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.